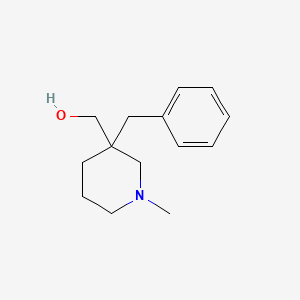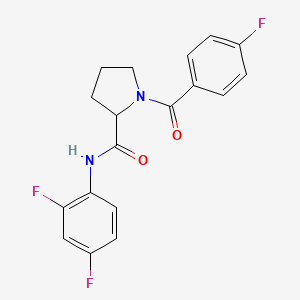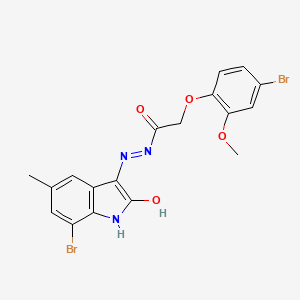![molecular formula C16H26N2OS B5965439 [1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol](/img/structure/B5965439.png)
[1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol is a complex organic molecule featuring a thiophene ring and a piperidine scaffold
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol typically involves the construction of the piperidine ring followed by the introduction of the thiophene moiety. Common synthetic routes include:
Piperidine Ring Construction: This can be achieved through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Thiophene Introduction: The thiophene ring can be introduced via cross-coupling reactions such as the Suzuki or Stille coupling, using thiophene boronic acids or stannanes as reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and coupling reactions under optimized conditions to ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate these reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the piperidine rings, potentially converting them to more saturated analogs.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Saturated piperidine derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of thiophene-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new therapeutic agents targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs), due to the electronic properties of the thiophene ring.
Mecanismo De Acción
The mechanism of action of [1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring may engage in π-π stacking interactions, while the piperidine rings can form hydrogen bonds or ionic interactions with the target. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid or 2,5-dimethylthiophene share the thiophene ring structure.
Piperidine Derivatives: Compounds like 4-piperidinol or 1-benzylpiperidine share the piperidine scaffold.
Uniqueness
The uniqueness of [1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol lies in the combination of the thiophene and piperidine rings, which imparts distinct electronic and steric properties
Propiedades
IUPAC Name |
[1-[1-(thiophen-3-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2OS/c19-12-14-3-7-18(8-4-14)16-2-1-6-17(11-16)10-15-5-9-20-13-15/h5,9,13-14,16,19H,1-4,6-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQZPOJKIMSCOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CSC=C2)N3CCC(CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-BROMO-5-ETHYL-2-THIENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5965366.png)
![N-[(3-chloro-4-phenylmethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;hydrochloride](/img/structure/B5965385.png)
![5-Methyl-2-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazol-3-amine](/img/structure/B5965397.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane](/img/structure/B5965404.png)


![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B5965421.png)
![2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol](/img/structure/B5965422.png)

![4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-1-(1-naphthylmethyl)-2-pyrrolidinone](/img/structure/B5965431.png)
![2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B5965452.png)
![{1-[4-(difluoromethoxy)benzyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone](/img/structure/B5965457.png)
